molecular formula C12H14BrClO2 B14039033 1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one

Cat. No.: B14039033
M. Wt: 305.59 g/mol
InChI Key: YOEWFXOSRFVULH-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple stepsFor instance, a Friedel-Crafts acylation reaction can be employed to introduce the acyl group, which is then converted to the desired chloropropanone .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis. The bromination step, for example, can be carried out using bromine or other brominating agents under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Friedel-Crafts Acylation: Aluminum chloride (AlCl3) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives .

Scientific Research Applications

1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 4-(Bromomethyl)benzoic acid methyl ester
  • 1-(Bromomethyl)cyclopropylmethanol
  • 4-(Bromomethyl)-2-ethoxyphenyl derivatives

Uniqueness: 1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide versatility in synthetic chemistry and potential for various research applications .

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-ethoxyphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C12H14BrClO2/c1-3-16-11-6-9(7-13)4-5-10(11)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3

InChI Key

YOEWFXOSRFVULH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CBr)C(=O)C(C)Cl

Origin of Product

United States

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